2-(Morpholin-3-yl)-1-phenylethan-1-one hydrochloride
Description
2-(Morpholin-3-yl)-1-phenylethan-1-one hydrochloride is a synthetic organic compound characterized by a phenyl-ethanone backbone substituted with a morpholine ring at the 3-position, with a hydrochloride counterion. Key physicochemical data for this compound include predicted collision cross-section (CCS) values for various adducts, such as [M+H]+ (146.9 Ų) and [M+Na]+ (158.9 Ų), derived from computational modeling .
Properties
IUPAC Name |
2-morpholin-3-yl-1-phenylethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c14-12(10-4-2-1-3-5-10)8-11-9-15-7-6-13-11;/h1-5,11,13H,6-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEDILICRQZHAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)CC(=O)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholin-3-yl)-1-phenylethan-1-one hydrochloride typically involves the reaction of morpholine with a phenyl ethanone derivative under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the morpholine, followed by nucleophilic substitution with a phenyl ethanone chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is typically purified through crystallization or chromatography techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-(Morpholin-3-yl)-1-phenylethan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce phenylethanol derivatives.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : The compound serves as an intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile for creating diverse chemical entities .
Biology
- Biological Activity Studies : Research has focused on its potential biological activities, particularly as an enzyme inhibitor or receptor modulator. The morpholine structure allows it to interact with various biological receptors, which can lead to specific biological effects .
- Medicinal Chemistry : Investigations into its therapeutic applications are ongoing. The compound has shown promise in anti-inflammatory and analgesic properties, suggesting potential use in pain management therapies .
Industry
- Specialty Chemicals Production : In industrial settings, 2-(Morpholin-3-yl)-1-phenylethan-1-one hydrochloride is utilized in developing specialty chemicals and materials with unique properties. Its ability to act as a building block in chemical processes enhances its utility in the production of advanced materials .
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of derivatives related to this compound. Compounds were tested against various Gram-negative bacteria, showing varying degrees of activity. The findings indicated that modifications to the phenyl group could significantly influence antibacterial efficacy .
Case Study 2: Anticancer Potential
Another research effort assessed the anticancer potential of related compounds through the National Cancer Institute's Developmental Therapeutics Program. Results demonstrated significant growth inhibition against several cancer cell lines, highlighting the compound's potential as a lead structure for developing new anticancer agents .
Mechanism of Action
The mechanism of action of 2-(Morpholin-3-yl)-1-phenylethan-1-one hydrochloride involves its interaction with specific molecular targets. The morpholine ring can interact with various biological receptors, while the phenyl ethanone moiety can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Substituted Phenyl-ethanones
(±)-2-(1-Hydroxypiperidin-2-yl)-1-phenylethan-1-one (rac-31)
- Structure : Features a piperidine ring (6-membered, N-containing) instead of morpholine (6-membered, O and N-containing).
- Synthesis : Prepared via a general procedure with 90% yield as a pale-yellow oil .
(±)-2-(1-Hydroxypyrrolidin-2-yl)-1-phenylethan-1-one (91)
- Structure : Contains a pyrrolidine ring (5-membered, N-containing).
- Synthesis : Achieved in 84% yield as a yellow oil .
- Key Differences : Smaller ring size may reduce steric hindrance, affecting binding interactions in biological systems.
2-[1-(Difluoromethyl)-1H-imidazol-2-yl]-1-phenylethan-1-one Hydrochloride
- Structure : Substitutes morpholine with a difluoromethyl-imidazole group.
- Properties : Stable at room temperature, with CAS RN 1170005-86-3 .
- Key Differences : The imidazole ring’s aromaticity and fluorine substituents may enhance metabolic stability and lipophilicity compared to morpholine derivatives.
Functional Group Variations
2-(Bis(4-Butylphenyl)phosphoryl)-1-phenylethan-1-one (3a, 3s, 3t)
- Structure : Phosphoryl group replaces morpholine, with bulky aryl substituents.
- Synthesis : High yields (91–97%) via copper-catalyzed aerobic oxidative/decarboxylative phosphorylation .
2-(2-Acylphenoxy)-1-phenylethan-1-one
- Structure: Acylphenoxy group at the 2-position, generated as an intermediate in indole synthesis .
- Applications : Used in palladium-catalyzed tandem reactions to produce bioactive indoles .
- Key Differences : The ether linkage and acyl group may reduce stability under acidic conditions compared to the morpholine derivative.
Thiophene vs. Phenyl Derivatives
2-(Morpholin-3-yl)-1-(thiophen-2-yl)ethan-1-one Hydrochloride
Biological Activity
2-(Morpholin-3-yl)-1-phenylethan-1-one hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure features a morpholine ring, which is known for its ability to interact with various biological receptors, and a phenylethanone moiety that can participate in hydrogen bonding and hydrophobic interactions. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The morpholine ring enhances its ability to bind to various receptors, while the phenyl ethanone moiety contributes to its overall stability and interaction profile. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects such as analgesia or anti-inflammatory responses.
Biological Activity and Therapeutic Applications
Research has indicated several potential therapeutic applications for this compound:
- Analgesic Properties : The compound has been investigated for its dual-target action on mu-opioid and dopamine D3 receptors, suggesting potential use in pain management with reduced abuse liability .
- Antitumor Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, including murine leukemia cells. The presence of specific substituents on the morpholine ring can enhance its anticancer efficacy .
- Enzyme Interaction Studies : The compound is utilized in enzyme interaction studies, particularly in receptor binding assays that help elucidate its pharmacological profiles.
Case Studies and Research Findings
Recent studies have highlighted the biological activity of this compound through various experimental approaches:
Table 1: Summary of Biological Activity Studies
Notable Findings
- Antiproliferative Effects : In vitro studies demonstrated that modifications to the morpholine ring significantly enhanced the antiproliferative activity against HeLa cells, suggesting that structural optimization could lead to more potent derivatives .
- Mechanistic Insights : Molecular modeling studies indicated that the compound binds effectively within specific receptor sites, which may explain its observed biological activities .
- Safety Profile : In animal models, compounds similar to this compound exhibited significant tumor reduction without major side effects, indicating a favorable safety profile for further development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
